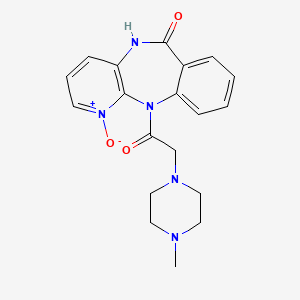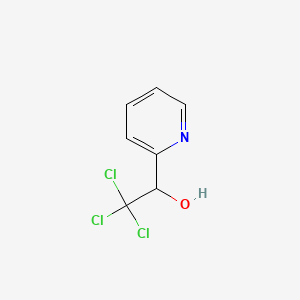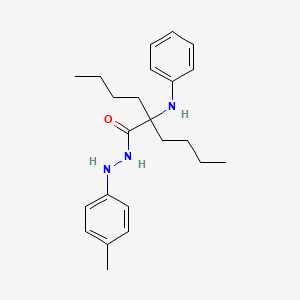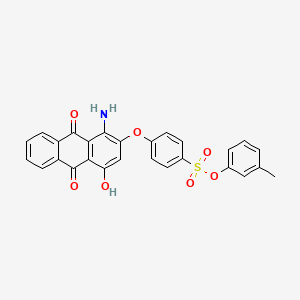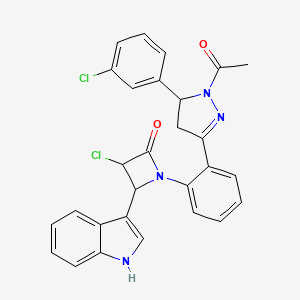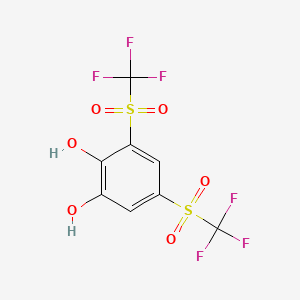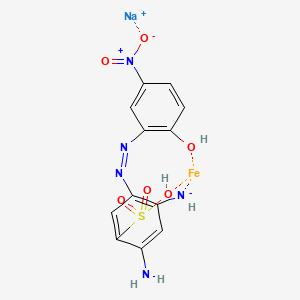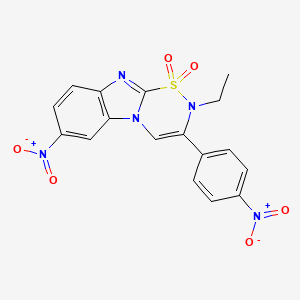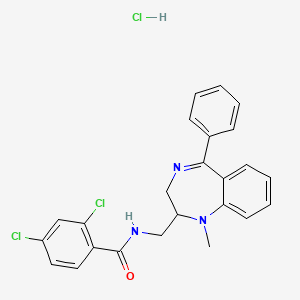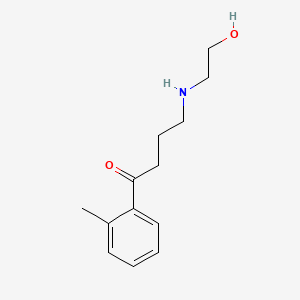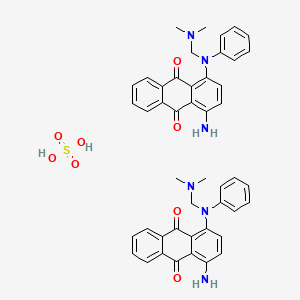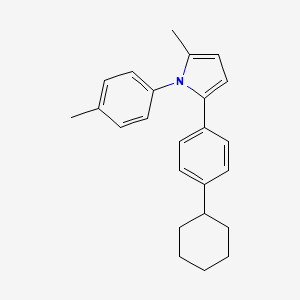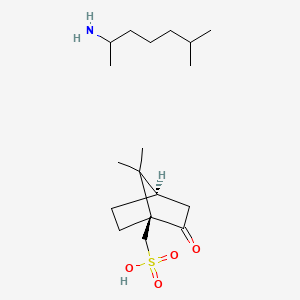
Octodrine camsilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthetic routes and reaction conditions for octodrine camsilate involve the reaction of dimethylhexylamine with camsilic acid. The industrial production methods typically involve the use of organic solvents and catalysts to facilitate the reaction under controlled temperature and pressure conditions .
化学反应分析
Octodrine camsilate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Octodrine camsilate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies related to neurotransmitter uptake and release.
Medicine: It has been studied for its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: It is used in the formulation of pre-workout supplements and fat-burner products.
作用机制
The mechanism of action of octodrine camsilate involves the stimulation of the central nervous system by increasing the uptake of dopamine and noradrenaline. This leads to increased alertness, energy, and focus. The molecular targets and pathways involved include the dopamine and noradrenaline transporters .
相似化合物的比较
Octodrine camsilate is similar to other central nervous stimulants such as:
Amphetamine: Both compounds increase the uptake of dopamine and noradrenaline, but this compound has a different chemical structure and is less potent.
Methylhexanamine: Both compounds are used in pre-workout supplements, but this compound has a longer duration of action.
Ephedrine: Both compounds are used as nasal decongestants, but this compound has fewer side effects.
This compound is unique in its combination of stimulant properties and relatively low side effect profile, making it a popular choice in the supplement industry.
属性
CAS 编号 |
1971-57-9 |
|---|---|
分子式 |
C18H35NO4S |
分子量 |
361.5 g/mol |
IUPAC 名称 |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-methylheptan-2-amine |
InChI |
InChI=1S/C10H16O4S.C8H19N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-7(2)5-4-6-8(3)9/h7H,3-6H2,1-2H3,(H,12,13,14);7-8H,4-6,9H2,1-3H3/t7-,10-;/m1./s1 |
InChI 键 |
IJUZWPVVLRFXDI-YZUKSGEXSA-N |
手性 SMILES |
CC(C)CCCC(C)N.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
规范 SMILES |
CC(C)CCCC(C)N.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


